molecular formula C22H14N4O3 B2808426 2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((3-hydroxyphenyl)amino)naphthalene-1,4-dione CAS No. 371211-58-4

2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((3-hydroxyphenyl)amino)naphthalene-1,4-dione

Cat. No.: B2808426
CAS No.: 371211-58-4
M. Wt: 382.379
InChI Key: XLXLKFIBZURUOT-UHFFFAOYSA-N
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Description

2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((3-hydroxyphenyl)amino)naphthalene-1,4-dione is a complex organic compound that features a naphthalene core substituted with a benzo[d][1,2,3]triazole moiety and a hydroxyphenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((3-hydroxyphenyl)amino)naphthalene-1,4-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the naphthalene-1,4-dione core, followed by the introduction of the benzo[d][1,2,3]triazole group through a nucleophilic substitution reaction. The hydroxyphenylamino group is then introduced via an amination reaction. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((3-hydroxyphenyl)amino)naphthalene-1,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenylamino group can be oxidized to form quinone derivatives.

    Reduction: The naphthalene-1,4-dione core can be reduced to form dihydro derivatives.

    Substitution: The benzo[d][1,2,3]triazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.

Major Products

Scientific Research Applications

2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((3-hydroxyphenyl)amino)naphthalene-1,4-dione has been explored for various scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe for detecting biological molecules.

    Medicine: Studied for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((3-hydroxyphenyl)amino)naphthalene-1,4-dione involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The hydroxyphenylamino group can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity. Pathways involved may include signal transduction and metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-benzo[d][1,2,3]triazol-1-yl)naphthalene-1,4-dione: Lacks the hydroxyphenylamino group, resulting in different chemical and biological properties.

    3-((3-hydroxyphenyl)amino)naphthalene-1,4-dione: Lacks the benzo[d][1,2,3]triazole moiety, affecting its reactivity and applications.

Uniqueness

2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((3-hydroxyphenyl)amino)naphthalene-1,4-dione is unique due to the presence of both the benzo[d][1,2,3]triazole and hydroxyphenylamino groups, which confer distinct chemical reactivity and potential applications. This combination allows for versatile modifications and interactions, making it a valuable compound in various research fields.

Properties

IUPAC Name

2-(benzotriazol-1-yl)-3-(3-hydroxyanilino)naphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N4O3/c27-14-7-5-6-13(12-14)23-19-20(26-18-11-4-3-10-17(18)24-25-26)22(29)16-9-2-1-8-15(16)21(19)28/h1-12,23,27H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXLKFIBZURUOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)N3C4=CC=CC=C4N=N3)NC5=CC(=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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